6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318204
InChI: InChI=1S/C20H21N3O6/c1-20(2,3)29-19(28)22-8-10-6-12-13(7-11(10)9-22)18(27)23(17(12)26)14-4-5-15(24)21-16(14)25/h6-7,14H,4-5,8-9H2,1-3H3,(H,21,24,25)
SMILES:
Molecular Formula: C20H21N3O6
Molecular Weight: 399.4 g/mol

6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione

CAS No.:

Cat. No.: VC18318204

Molecular Formula: C20H21N3O6

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione -

Specification

Molecular Formula C20H21N3O6
Molecular Weight 399.4 g/mol
IUPAC Name tert-butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindole-6-carboxylate
Standard InChI InChI=1S/C20H21N3O6/c1-20(2,3)29-19(28)22-8-10-6-12-13(7-11(10)9-22)18(27)23(17(12)26)14-4-5-15(24)21-16(14)25/h6-7,14H,4-5,8-9H2,1-3H3,(H,21,24,25)
Standard InChI Key QQYASGJFPDNABU-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)N(C3=O)C4CCC(=O)NC4=O

Introduction

The compound 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic molecule that incorporates several key structural elements, including a pyrroloisoindole core, a piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. This compound is likely of interest in pharmaceutical or chemical research due to its potential biological activity or as an intermediate in the synthesis of more complex molecules.

Synthesis Methods

The synthesis of such a compound would typically involve multiple steps, including the formation of the pyrroloisoindole core and the attachment of the piperidine and Boc groups. Common methods might include:

  • Cyclization reactions to form the pyrroloisoindole ring system.

  • Nucleophilic substitution to attach the piperidine moiety.

  • Protection and deprotection steps to introduce and remove the Boc group as needed.

Biological Activity and Potential Applications

While specific biological activity data for this compound are not available, compounds with similar structures have been explored for various biological activities, including anticancer, anti-inflammatory, and antiviral properties. The presence of a piperidine ring and a protected amine suggests potential for interaction with biological targets.

Analytical Data

Analytical characterization of this compound would typically involve:

  • NMR spectroscopy (1H and 13C) to confirm the structure.

  • Mass spectrometry to determine the molecular weight and fragmentation pattern.

  • IR spectroscopy to identify functional groups.

Data Table: Hypothetical Analytical Data

Analytical MethodExpected Findings
1H NMRSignals for aromatic protons, piperidine protons, and Boc group methyls.
13C NMRSignals for aromatic carbons, carbonyl carbons, and Boc group carbons.
MSMolecular ion corresponding to the formula of the compound.
IRAbsorptions for carbonyl groups, aromatic rings, and Boc group.

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